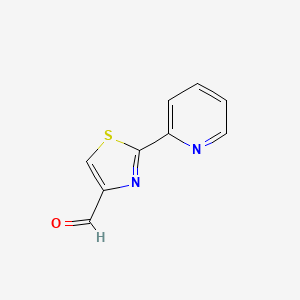
3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is a useful research compound. Its molecular formula is C21H28N2O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery and Investigation of Antineoplastic Agents
A novel series of compounds, closely related to the structure of interest, demonstrated significant cytotoxic properties and showed potential as antineoplastic drug candidates due to their tumor-selective toxicity and ability to modulate multi-drug resistance. These compounds induced apoptosis, generated reactive oxygen species, activated certain caspases, and affected mitochondrial functions. Additionally, they displayed promising antimalarial and antimycobacterial properties, and were well tolerated in mice in short-term toxicity studies (Mohammad Hossain et al., 2020).
Degradation Processes of Related Compounds
Research on nitisinone, a compound with a similar functional group arrangement, focused on its stability and degradation products under various conditions. This study provides insights into the stability and potential environmental and medical implications of related compounds. Nitisinone's stability increased with the pH of the solution, and its major degradation products were identified, contributing to a better understanding of the risks and benefits associated with its use (H. Barchańska et al., 2019).
Antituberculosis Activity of Organotin Complexes
A review emphasized the antituberculosis activity of organotin complexes, including those with carboxylic acids as ligands. These complexes exhibit significant antituberculosis effects, with structural diversity and toxicity varying with the organic groups attached to the tin. This study highlights the potential of these complexes in tuberculosis treatment and the importance of further research on their properties and mechanisms of action (Humaira Iqbal et al., 2015).
Synthesis and Characterization of Salicylic Acid Derivatives
A study on a novel salicylic acid derivative explored its potential as an alternative compound to acetylsalicylic acid (ASA), focusing on its COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This research contributes to the development of new drugs with improved safety and efficacy profiles (Yudy Tjahjono et al., 2022).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. Given the interest in compounds with similar functional groups for applications in catalysis, coordination chemistry, and molecular devices , it’s possible that “3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid” could also have interesting applications in these areas.
Eigenschaften
IUPAC Name |
3,5-bis(cyclohexanecarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-19(14-7-3-1-4-8-14)22-17-11-16(21(26)27)12-18(13-17)23-20(25)15-9-5-2-6-10-15/h11-15H,1-10H2,(H,22,24)(H,23,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKMYMWTMFTPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360506 |
Source


|
| Record name | 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337501-82-3 |
Source


|
| Record name | 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)



![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)





![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)
